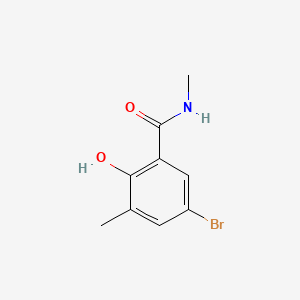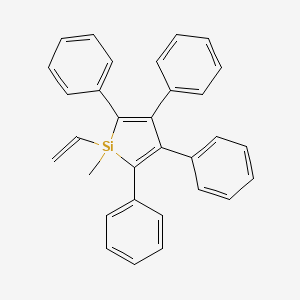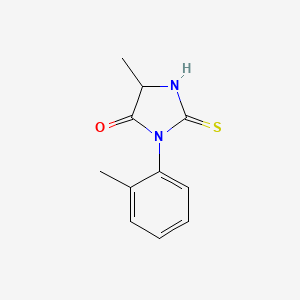![molecular formula C16H26Cl2N2O2 B14663209 (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride CAS No. 39630-42-7](/img/structure/B14663209.png)
(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride is a complex organic compound with a unique structure It belongs to the class of isoquinolines and is characterized by its multiple stereocenters and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride typically involves multiple steps, including the formation of the benzo[a]quinolizin core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Isoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methanol in the presence of a base.
Stereoselective Reactions: Ensuring the correct stereochemistry at the multiple chiral centers through the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Large-Scale Cyclization Reactions: Using industrial reactors to ensure consistent formation of the isoquinoline core.
Efficient Methoxylation:
Purification Techniques: Utilizing chromatography and crystallization methods to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation or nitration reactions to introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as a central nervous system agent or as a precursor for drug development.
Industry
In the industrial sector, this compound might be used in the production of dyes, pigments, or other specialty chemicals due to its aromatic structure and functional groups.
Mecanismo De Acción
The mechanism of action of (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride involves its interaction with specific molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors in the central nervous system to modulate neurotransmitter release.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,11bS)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
- (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro2H-benzo[a]quinolizin-2-yl L-valinate
Uniqueness
What sets (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its multiple chiral centers and methoxy groups make it a versatile compound for various applications.
Propiedades
Número CAS |
39630-42-7 |
|---|---|
Fórmula molecular |
C16H26Cl2N2O2 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H24N2O2.2ClH/c1-10-9-18-5-4-11-6-15(19-2)16(20-3)7-12(11)14(18)8-13(10)17;;/h6-7,10,13-14H,4-5,8-9,17H2,1-3H3;2*1H/t10-,13-,14-;;/m0../s1 |
Clave InChI |
HYUAAFWMISEIIW-BEIOMTQNSA-N |
SMILES isomérico |
C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1N)OC)OC.Cl.Cl |
SMILES canónico |
CC1CN2CCC3=CC(=C(C=C3C2CC1N)OC)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


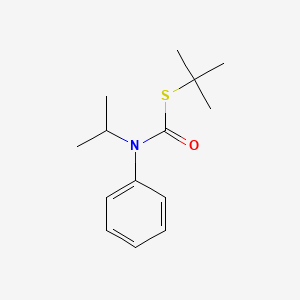
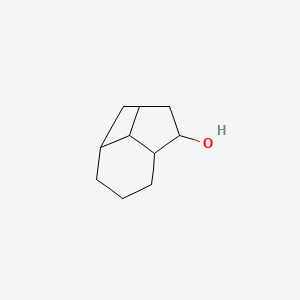

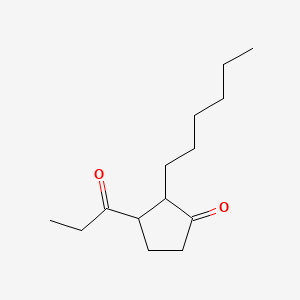
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
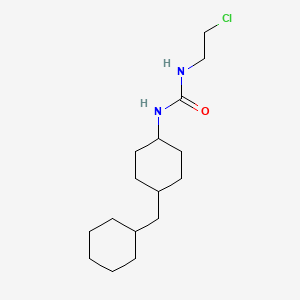
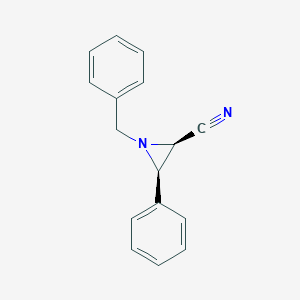
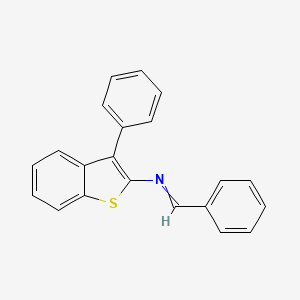
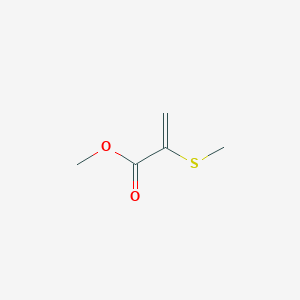

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
